molecular formula C23H16N2O6 B2485924 N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 683248-62-6

N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2485924
CAS RN: 683248-62-6
M. Wt: 416.389
InChI Key: XNEFUKQDLMWXEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromene derivatives, including structures similar to N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, often involves multi-component reactions that allow for the efficient combination of various precursors. One example is the one-pot, three-component synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, illustrating the versatility and efficiency of such synthetic approaches in creating complex chromene structures (Pouramiri, Kermani, & Khaleghi, 2017).

Molecular Structure Analysis

The molecular structure of chromene derivatives, including this compound, is characterized by the presence of a chromene core and various substituents that influence its chemical behavior and interactions. X-ray crystallography studies provide insight into the planarity, conformation, and intramolecular interactions within these molecules. For example, similar chromene structures have been analyzed to reveal their planar configurations and anti conformations, which are pivotal for understanding their molecular behavior (Gomes, Low, Cagide, Borges, & Reis, 2015).

Chemical Reactions and Properties

Chromene derivatives participate in a wide range of chemical reactions, contributing to their broad application spectrum. Reactions such as the domino reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with malononitriles underline the reactivity of the chromene core and its potential for creating functionally diverse derivatives. These reactions are crucial for expanding the chemical space and understanding the reactivity patterns of these compounds (Korotaev, Barkov, & Sosnovskikh, 2013).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystal structure, are directly influenced by their molecular structure. For instance, the crystalline forms of similar compounds provide insight into their stability, solubility, and potential applications. Studies on polymorphism and crystal packing offer valuable information on the solid-state properties of these compounds, which is essential for their practical application in various fields (Reis, Gaspar, Borges, Gomes, & Low, 2013).

Scientific Research Applications

Synthetic Chemistry Applications

N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide belongs to the family of chromenones, which are recognized for their pharmacological importance. The synthetic protocols for compounds like 6H-benzo[c]chromen-6-ones, to which our compound is related, have been extensively reviewed, highlighting their core structural role in secondary metabolites. Such compounds are synthesized through various methods, including Suzuki coupling reactions, reactions of 3-formylcoumarin with bis(silylenol ethers), and radical-mediated cyclization of arylbenzoates, among others. These synthetic routes are crucial for producing biologically active compounds with potential therapeutic applications (Ofentse Mazimba, 2016).

Future Directions

The future research directions for this compound could include further studies on its synthesis, characterization, and potential applications. For instance, similar compounds have been studied for their potential as anticancer agents .

Mechanism of Action

Target of Action

The primary targets of N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.

properties

IUPAC Name

6-nitro-2-oxo-N-(4-phenylmethoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6/c26-22(20-13-16-12-18(25(28)29)8-11-21(16)31-23(20)27)24-17-6-9-19(10-7-17)30-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEFUKQDLMWXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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